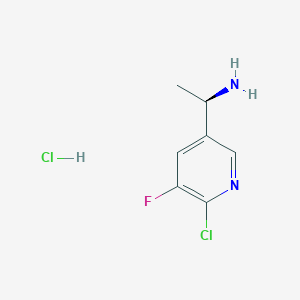

(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride

Übersicht

Beschreibung

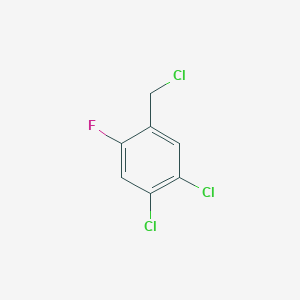

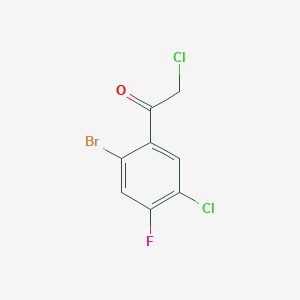

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride , also known by its chemical formula C₆H₈ClFN₂·HCl , is a synthetic compound with potential pharmaceutical applications. Its systematic name reflects its stereochemistry (R configuration) and the presence of a chloro-fluoro-pyridine moiety. This compound belongs to the class of amines and is often studied for its pharmacological properties.

Synthesis Analysis

The synthesis of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves several steps, including the introduction of the fluorine and chlorine substituents onto the pyridine ring. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, enantioselective synthesis is crucial to obtaining the desired stereochemistry.

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring substituted at positions 3 and 6. The amine group (NH₂) is attached to the ethyl chain, and the hydrochloride salt provides stability. The stereochemistry (R configuration) influences its interactions with biological targets.

Chemical Reactions Analysis

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and reductive aminations. Researchers investigate its reactivity with other functional groups to design novel derivatives.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : White crystalline powder.

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in water and polar organic solvents.

- Chemical Properties :

- pH Sensitivity : The hydrochloride salt confers pH stability.

- Stability : Sensitive to light and moisture; store in a dry, dark place.

Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

- Context : The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been studied.

- Application : These studies focus on the selective substitution of different groups under varying conditions, which is relevant for the functionalization of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- References :

- Stroup et al., 2007, in Organic letters, discuss catalytic amination and selective substitution under different conditions (Stroup et al., 2007).

Synthesis of Antibacterial Agents

- Context : The synthesis and antibacterial activity of compounds with similar structures.

- Application : This research can provide insights into the potential antibacterial properties of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- References :

- Egawa et al., 1984, in Journal of medicinal chemistry, explore the synthesis and antibacterial activity of related pyridonecarboxylic acids (Egawa et al., 1984).

Chelating Ligands for Metals

- Context : Research on hexadentate amine phenol ligands for group 13 metals.

- Application : Insights into the binding and coordination chemistry of similar amine-based ligands.

- References :

- Liu et al., 1993, in Inorganic Chemistry, discuss the design and synthesis of these ligands (Liu et al., 1993).

Crystal Structure Analysis

- Context : Studies on the crystal structure of compounds with similar amine structures.

- Application : Understanding the molecular arrangement and interactions in the solid state of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- References :

- Ullah et al., 2021, in Acta Crystallographica Section E, analyze the hydrochloride salt of a related amine (Ullah et al., 2021).

Catalyst-Free Domino Reactions

- Context : The use of catalyst-free reactions involving related fluorinated compounds.

- Application : Potentially applicable for the synthesis or modification of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- References :

- Zhao et al., 2020, in Chinese Journal of Organic Chemistry, report on a catalyst-free reaction of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine (Zhao et al., 2020).

Antibacterial and Antifungal Activity

- Context : Synthesis and activity studies of compounds with structural similarities.

- Application : Potential insights into the antibacterial and antifungal properties of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- References :

- Pejchal et al., 2015, in Medicinal Chemistry Research, explore the antibacterial and antifungal activity of similar compounds (Pejchal et al., 2015).

Safety And Hazards

- Toxicity : Limited data available; handle with care.

- Hazardous Reactions : Avoid strong oxidizing agents.

- Safety Precautions : Follow standard laboratory safety protocols.

Zukünftige Richtungen

Researchers should explore the compound’s pharmacological potential, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, clinical trials are essential to assess its safety and efficacy.

Eigenschaften

IUPAC Name |

(1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-6(9)7(8)11-3-5;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPGGMGCTBEGPF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(N=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(N=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)